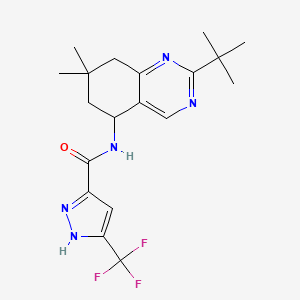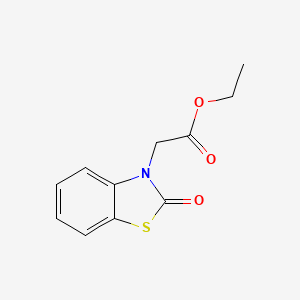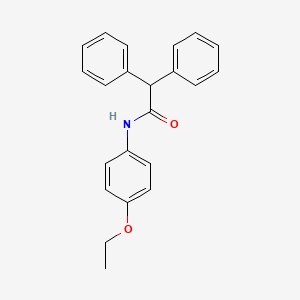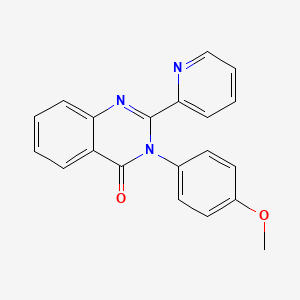![molecular formula C14H17NOS B5648053 2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)
2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolines and their derivatives are significant in the realm of organic chemistry due to their presence in natural products and their pharmacological activities. The compound "2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one" falls within this category, suggesting its potential importance in synthetic organic chemistry and medicinal chemistry research.
Synthesis Analysis
The synthesis of isoquinolin-1(2H)-ones typically involves palladium-catalyzed reactions, Heck-mediated synthesis, and cyclization processes. For instance, palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides and carbon monoxide has been utilized to synthesize a variety of substituted isoquinolin-1(2H)-ones in reasonable to good yields (Zheng & Alper, 2008). Similarly, Heck-mediated synthesis and photochemically induced cyclization strategies have been reported for the construction of complex isoquinoline frameworks (Pampín et al., 2003).
Molecular Structure Analysis
The molecular structure of isoquinolin-1(2H)-ones and their derivatives can be elucidated through spectroscopic methods and, in some cases, by X-ray crystallography. These compounds exhibit interesting structural features, including the presence of a heterocyclic isoquinoline core and various substituents that influence their chemical behavior and biological activity.
Chemical Reactions and Properties
Isoquinoline derivatives participate in a variety of chemical reactions, including N-alkylation, cyclization, and carbonylation-decarboxylation processes. These reactions are pivotal for the functionalization of the isoquinoline core and the introduction of diverse substituents that modulate the compound's properties (Zheng & Alper, 2008).
properties
IUPAC Name |
2-(2-propan-2-ylsulfanylethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-11(2)17-10-9-15-8-7-12-5-3-4-6-13(12)14(15)16/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXNAULEZKXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCN1C=CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647973.png)
![N-[3-(benzyloxy)benzyl]-N-ethyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5647976.png)
![N-methyl-2-[5-(methylsulfonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl]-2-oxoethanamine dihydrochloride](/img/structure/B5647982.png)

![1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5647987.png)
![1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol](/img/structure/B5647988.png)





![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)